1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide
Description
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide is a quaternary ammonium salt characterized by a pyridinium core substituted with a 2,4,6-trinitroanilino group and an iodide counterion. The pyridinium ring enhances its ionic nature, influencing solubility and reactivity.
Properties
CAS No. |
6295-88-1 |
|---|---|
Molecular Formula |
C11H8IN5O6 |
Molecular Weight |
433.12 g/mol |
IUPAC Name |
N-(2,4,6-trinitrophenyl)pyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C11H8N5O6.HI/c17-14(18)8-6-9(15(19)20)11(10(7-8)16(21)22)12-13-4-2-1-3-5-13;/h1-7,12H;1H/q+1;/p-1 |
InChI Key |
PAZNBHHHZFOXRZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide typically involves the reaction of 2,4,6-trinitroaniline with pyridine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Common solvents like acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its possible use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide involves its interaction with molecular targets through its nitro and pyridinium groups. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Structural Analogues with Pyridinium Cores
1-(2-Oxo-2-(Pyridin-2-yl)ethyl)pyridin-1-ium Iodide
- Structure : Pyridinium core linked to a ketone-functionalized ethyl group and a pyridyl substituent.
- Properties : Used as a ligand precursor in coordination chemistry. The ketone group enables chelation with metal ions, distinguishing it from the nitro-rich target compound .
- Applications : Intermediate in synthesizing luminescent Ru(II) complexes .
1-Butyl-4-(Pyrrolidin-1-yl)pyridin-1-ium Iodide
- Structure : Pyridinium ring with a butyl chain and pyrrolidine substituent.
- Properties : Exhibits thermal stability up to 200°C and antibacterial activity against Staphylococcus aureus. The alkyl chain enhances hydrophobicity, unlike the nitroaromatic target compound .
- Applications : Antimicrobial agent in material coatings .
Corrosion-Inhibiting Pyridinium Derivatives
1-(2-Oxopropyl)pyridin-1-ium Iodide Derivatives (C1–C3)
- Structures :
- C1 : Phenyl-substituted.
- C2 : Thiophen-2-yl-substituted.
- C3 : Ferrocenyl-substituted.
- Properties: Corrosion inhibition efficiency for API steel in 0.5 M H2SO4 follows C3 ≈ C1 > C2, attributed to electron-donating groups enhancing adsorption.
- Key Data :
| Compound | Inhibition Efficiency (%) |
|---|---|
| C1 | 85 |
| C2 | 78 |
| C3 | 86 |
Energetic Materials with Trinitroanilino Moieties
2.3.1. Metal Salts of 4-(2,4,6-Trinitroanilino)benzoic Acid
- Structure: Combines trinitroanilino and carboxylate groups.
- Properties: Transition metal salts (e.g., Cu, Co) exhibit high thermal stability (>250°C) and act as ballistic modifiers in propellants.
- Applications : Energetic additives in munitions .
Camphor-Based Imidazolium Iodides
- Structure : Imidazolium core with camphor and aryl substituents.
- Properties : Compounds like Ⅲd and Ⅴa show 100% inhibition against Botrytis cinerea. The target compound’s nitro groups may confer antifungal properties but with higher oxidative sensitivity .
- Key Data :
| Compound | Inhibition Rate (%) |
|---|---|
| Ⅲd | 100 |
| Ⅴa | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
